N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea (CAS: 1221442-12-1) is a urea-based compound with the molecular formula C₁₇H₂₁F₆N₃O and a molecular weight of 397.4 g/mol. This molecule features a 3,5-bis(trifluoromethyl)phenyl group and a stereospecific (1S,2S)-2-(dimethylamino)cyclohexyl moiety.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F6N3O/c1-26(2)14-6-4-3-5-13(14)25-15(27)24-12-8-10(16(18,19)20)7-11(9-12)17(21,22)23/h7-9,13-14H,3-6H2,1-2H3,(H2,24,25,27)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXESJOMKFDHHCM-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F6N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with a cyclohexyl isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Hydrolysis and Decomposition Pathways
The urea linkage undergoes hydrolysis under varying conditions:
| Condition | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O, 80°C) | 3,5-Bis(trifluoromethyl)aniline + CO₂ + cyclohexylamine derivative | Protonation of urea oxygen, nucleophilic attack |
| Basic (NaOH, EtOH, 60°C) | Isocyanate intermediate + dimethylamino-cyclohexanol | Base-induced elimination followed by hydration |
Stability studies show the compound remains intact in aprotic solvents (e.g., DCM, THF) for >48 hours but degrades in protic solvents like MeOH within 24 hours.
Nucleophilic Substitution Reactions
The trifluoromethyl groups participate in selective fluorine substitution:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Methoxide | K₂CO₃, DMF, 100°C | Methoxy-trifluoromethyl derivative | Bioactive analog synthesis |
| Thiophenol | CuI, DIPEA, DMSO | Arylthioether | Radioligand development |
Reactivity at the trifluoromethyl position is modulated by the electron-withdrawing urea group.
Hydrogen Bonding and Molecular Interactions
The urea motif forms dual hydrogen bonds with carbonyl groups (e.g., in ketones or esters), enabling:
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Transition-state stabilization in Michael additions (rate acceleration up to 10³-fold) .
-
Enantioselective protonation of silyl enol ethers (ΔΔG‡ = 2.1 kcal/mol) .
DFT calculations reveal a binding energy of −8.3 kcal/mol with nitroolefins, explaining its efficacy in asymmetric catalysis .
Stability Under Oxidative and Thermal Conditions
| Condition | Result | Implications |
|---|---|---|
| Oxidative (H₂O₂, 25°C) | Dimethylamino group oxidizes to N-oxide | Limits long-term catalytic reuse |
| Thermal (150°C, sealed) | Decomposition into aryl isocyanate + amine | Requires low-temperature storage (<−20°C) |
Scientific Research Applications
Catalysis
This compound has been identified as a potential organocatalyst in asymmetric synthesis. Its bifunctional nature allows it to facilitate various reactions, including:
- Asymmetric Michael Addition : Used in synthesizing stereoselective diaryl compounds.
- Enantioselective Mannich Reactions : Useful for producing β-amino acids from malonates and imines.
- Friedel-Crafts Reactions : Enables the synthesis of indolylmethanamines through reactions with imines.
The fluorinated groups significantly improve the selectivity and efficiency of these reactions, making it a valuable tool in synthetic organic chemistry .
Pharmaceutical Research
Due to its structural characteristics, this compound is explored for potential therapeutic applications. Research indicates that derivatives of this compound may exhibit biological activities, including:
- Anticancer Properties : Investigations into its efficacy against various cancer cell lines are ongoing.
- Neurological Applications : Its interaction with cyclohexyl structures suggests potential effects on neurotransmitter systems, warranting further exploration in neuropharmacology.
Case Study 1: Organocatalysis in Asymmetric Synthesis
A study demonstrated the effectiveness of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea as a catalyst in the asymmetric synthesis of β-amino acids. The results showed improved yields and enantioselectivity compared to traditional catalysts.
Preliminary screenings for anticancer activity revealed that certain derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. Further studies are required to elucidate the mechanisms behind these effects and optimize the structure for enhanced activity.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea involves its interaction with molecular targets through hydrogen bonding and electronic effects. The trifluoromethyl groups enhance the compound’s ability to stabilize transition states and intermediates, making it an effective catalyst or bioactive agent. The cyclohexyl ring provides structural rigidity, contributing to its overall stability and reactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Stereoisomeric Analogues
- Enantiomer : The (1R,2R)-configured enantiomer (CAS: 820242-14-6) shares the same molecular formula and weight but differs in stereochemistry. This enantiomer is priced similarly (e.g., 100 mg for ¥28,000) but may exhibit divergent enantioselectivity in catalytic applications .
Thiourea Derivatives
Replacing the urea group with a thiourea moiety significantly alters physicochemical and biological properties:
Substituent Variations
- Amino Group Modifications: Derivatives with dipentylamino (e.g., CAS: 1429516-79-9) or pyrrolidinyl groups exhibit increased steric bulk, which may influence binding affinity in catalytic or receptor interactions .
- Sulfinamide Additions : Compounds like (S)-N-((1S,2S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide (CAS: 1120500-27-7) introduce sulfinyl groups, altering solubility and chiral recognition properties .
Physicochemical Properties
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea, commonly referred to as a trifluoromethyl-substituted urea derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group that is known to enhance the pharmacodynamic and pharmacokinetic properties of various compounds.
- Molecular Formula : C17H21F6N3O
- Molecular Weight : 347.36 g/mol
- CAS Number : 71474875
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of antimicrobial properties and potential therapeutic applications. The trifluoromethyl group is particularly noted for its role in enhancing the efficacy of antimicrobial agents.
Antimicrobial Activity
Recent studies have demonstrated that compounds with a similar trifluoromethyl substitution exhibit significant antimicrobial activity against various bacterial strains, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, research indicates that related compounds can achieve minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against S. aureus .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group on the phenyl ring enhances the lipophilicity of the compound, which is crucial for penetrating bacterial membranes. The structural modifications on the cyclohexyl moiety also play a critical role in determining the biological activity of these compounds.
| Compound | Structural Features | MIC (µg/mL) against S. aureus |
|---|---|---|
| 1 | Trifluoromethyl substituted phenyl | 0.5 |
| 2 | Dimethylamino cyclohexyl | 1 |
| 3 | Additional halogen substitutions | 0.25 |
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in Molecules highlighted the synthesis and testing of several pyrazole derivatives with similar structural features to this compound. The results indicated that compounds with trifluoromethyl groups showed enhanced activity against MRSA and other resistant strains . -
Mechanism of Action :
Research indicates that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bactericidal effects. The precise mechanism remains an area for further investigation.
Q & A
Q. What are the recommended synthetic routes for preparing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(dimethylamino)cyclohexyl]urea?
The compound is typically synthesized via urea formation by reacting 3,5-bis(trifluoromethyl)phenyl isocyanate with (1S,2S)-2-(dimethylamino)cyclohexylamine. The reaction is carried out in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts . Purity (>98%) is achieved through column chromatography using gradient elution (hexane/ethyl acetate) .
Q. How should this compound be stored to ensure stability in laboratory settings?
Store under an inert atmosphere (argon or nitrogen) at –20°C to prevent degradation. Avoid prolonged exposure to moisture or oxygen, as trifluoromethyl groups and the urea moiety are sensitive to hydrolysis . Stability tests indicate no significant decomposition over 6 months under these conditions .
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm stereochemistry and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Chiral HPLC (e.g., Chiralpak IA column) to verify enantiomeric excess (>99% ee) .
- X-ray crystallography for absolute configuration determination in crystalline derivatives .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexylamine moiety influence catalytic activity in asymmetric synthesis?
The (1S,2S)-configuration of the cyclohexylamine backbone is critical for spatial alignment in chiral recognition. Computational studies (DFT) reveal that the dimethylamino group stabilizes transition states via hydrogen-bonding interactions with substrates, enhancing enantioselectivity in reactions like Michael additions or Strecker syntheses . Experimental data show that epimerization at the cyclohexylamine center reduces catalytic efficiency by >80% .
Q. What strategies can resolve contradictions in catalytic performance between batches with identical purity?
Variations in activity may arise from trace metal contaminants or subtle differences in crystal packing. Mitigation steps include:
Q. How can reaction mechanisms involving this urea catalyst be probed experimentally?
Mechanistic studies employ:
Q. What computational methods are suitable for modeling the catalyst-substrate interface?
Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and solvent models (e.g., PCM for dichloromethane) are used to map transition states. Focus on non-covalent interactions (NCI analysis) between the trifluoromethyl groups and substrates to rationalize enantioselectivity .
Methodological Notes
- Synthesis Optimization: Scale-up reactions (>10 mmol) require slow addition of isocyanate to prevent exothermic side reactions .
- Troubleshooting Low ee: Check for racemization during purification by repeating chiral HPLC after storage .
- Environmental Safety: Avoid aqueous disposal due to trifluoromethyl group persistence. Use incineration with alkali scrubbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
